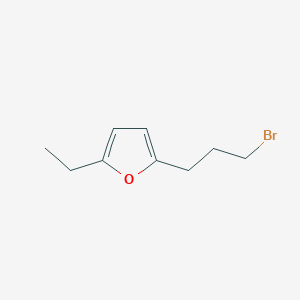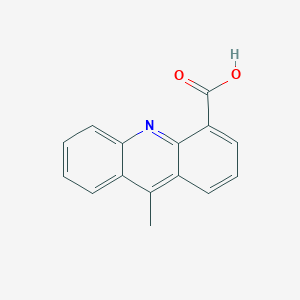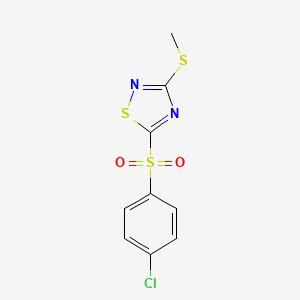![molecular formula C15H13N B12906311 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole CAS No. 106111-52-8](/img/structure/B12906311.png)
2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring with a phenyl group attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole can be achieved through a gold-catalyzed cascade reaction of skipped diynes and pyrroles. This reaction proceeds by the consecutive regioselective hydroarylation of two alkynes with a pyrrole, followed by a 7-endo-dig cyclization . The reaction conditions typically involve the use of gold catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques to produce the compound in significant quantities.
化学反応の分析
Types of Reactions: 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The phenyl group and other positions on the pyrrole ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reagents, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
科学的研究の応用
2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
作用機序
The mechanism of action of 2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways and molecular targets involved .
類似化合物との比較
2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole can be compared with other similar compounds, such as:
Pyrrole: A simpler heterocyclic compound with a five-membered ring.
Indole: A fused ring system with a benzene ring fused to a pyrrole ring.
Carbazole: A tricyclic compound with two benzene rings fused to a pyrrole ring.
Uniqueness: The uniqueness of this compound lies in its seven-membered ring fused to a pyrrole ring, which imparts distinct chemical and physical properties compared to other similar compounds .
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications make it a valuable compound for further study and exploration.
特性
| 106111-52-8 | |
分子式 |
C15H13N |
分子量 |
207.27 g/mol |
IUPAC名 |
2-phenyl-1,8-dihydrocyclohepta[b]pyrrole |
InChI |
InChI=1S/C15H13N/c1-3-7-12(8-4-1)15-11-13-9-5-2-6-10-14(13)16-15/h1-9,11,16H,10H2 |
InChIキー |
HTJNXXUXMRWWPT-UHFFFAOYSA-N |
正規SMILES |
C1C=CC=CC2=C1NC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide](/img/structure/B12906253.png)



![3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole](/img/structure/B12906290.png)
